molecular formula C11H7NO4S B3167401 3-Nitro-4-(thiophen-3-yl)benzoic acid CAS No. 919087-98-2

3-Nitro-4-(thiophen-3-yl)benzoic acid

Cat. No. B3167401
CAS RN: 919087-98-2
M. Wt: 249.24 g/mol
InChI Key: LNRSQZYBAVKXLB-UHFFFAOYSA-N
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Description

“3-Nitro-4-(thiophen-3-yl)benzoic acid” is a chemical compound that is derived from benzoic acid. It has a molecular weight of 204.25 . The compound is solid at room temperature and should be stored in a dark, dry place .

Scientific Research Applications

Luminescence Sensitization in Eu(III) and Tb(III) Complexes

Thiophenyl-derivatized nitrobenzoic acid ligands, including variants similar to 3-Nitro-4-(thiophen-3-yl)benzoic acid, have been studied for their ability to sensitize the luminescence of Eu(III) and Tb(III) in complexes. These compounds have shown promise in enhancing the luminescence properties of these lanthanide ions, with application potential in materials science and luminescent devices (Viswanathan & Bettencourt-Dias, 2006).

Structural Analysis and Intermolecular Forces

Studies have also explored the structural characteristics and intermolecular forces in thiophene derivatives, including those similar to 3-Nitro-4-(thiophen-3-yl)benzoic acid. These investigations provide insights into how functional groups and intermolecular forces influence the packing and properties of such compounds, relevant to material science and crystallography (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).

Nitration Studies

Nitration of benzo[b]thiophen derivatives, closely related to the structure of 3-Nitro-4-(thiophen-3-yl)benzoic acid, has been extensively studied. These works contribute to the understanding of chemical reactivity and substitution patterns in similar compounds, which is crucial for developing new synthetic routes and materials (Brown et al., 1969).

Synthesis and Reactivity Studies

Research on the synthesis and reactivity of similar thiophene derivatives provides valuable information for chemical synthesis and the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Baichurin et al., 2019).

Safety and Hazards

When handling “3-Nitro-4-(thiophen-3-yl)benzoic acid”, personal protective equipment should be worn, and adequate ventilation should be ensured . Contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented .

properties

IUPAC Name

3-nitro-4-thiophen-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)7-1-2-9(8-3-4-17-6-8)10(5-7)12(15)16/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRSQZYBAVKXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50844517
Record name 3-Nitro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50844517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(thiophen-3-yl)benzoic acid

CAS RN

919087-98-2
Record name 3-Nitro-4-(thiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50844517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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